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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemistry of L-xylofuranose, a

pentose sugar of significant interest in various scientific and pharmaceutical applications. From

its fundamental structure to its metabolic implications, this document consolidates key data and

experimental insights to facilitate a deeper understanding of this chiral molecule.

Introduction to L-Xylofuranose
L-Xylofuranose is the five-membered ring form of the monosaccharide L-xylose. As an

aldopentose, its structure is characterized by five carbon atoms, including an aldehyde

functional group in its open-chain form. The "L" designation signifies its stereochemical

relationship to the enantiomeric D-xylose, a more common sugar in nature. The furanose form

arises from the intramolecular cyclization of the L-xylose chain, creating a tetrahydrofuran ring.

This cyclization results in the formation of a new chiral center at the anomeric carbon (C1),

leading to two distinct anomers: α-L-xylofuranose and β-L-xylofuranose.

The stereochemical integrity of L-xylofuranose and its derivatives is of paramount importance in

drug design and synthesis, where it serves as a versatile chiral building block.[1][2] Its unique

three-dimensional arrangement allows for the stereoselective synthesis of complex molecules

with potential therapeutic applications, including antitumor, anti-HIV, and antidiabetic agents.[2]

Stereochemical Configuration and Conformation
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The absolute configuration of the chiral centers in L-xylofuranose dictates its overall three-

dimensional structure. The IUPAC name for α-L-xylofuranose is (2R,3S,4S,5S)-5-

(hydroxymethyl)oxolane-2,3,4-triol. The β-anomer differs in its configuration at the anomeric C1

carbon.

The five-membered furanose ring is not planar and adopts puckered conformations, typically

described as either envelope (E) or twist (T) forms. These conformations are in a dynamic

equilibrium in solution, and the preferred conformation can be influenced by substituents and

solvent effects.

Quantitative Stereochemical Data
A precise understanding of the stereochemistry of L-xylofuranose requires quantitative data

from experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and

X-ray crystallography. Due to the challenges in isolating and crystallizing the individual

anomers of unprotected L-xylofuranose, comprehensive experimental data is scarce. However,

data from its enantiomer, D-xylofuranose, and its derivatives, provide valuable insights, as the

scalar NMR parameters (chemical shifts and coupling constants) are identical for enantiomers.

NMR Spectroscopic Data
NMR spectroscopy is a powerful tool for elucidating the stereochemistry and conformation of

furanose rings in solution. The coupling constants between vicinal protons (³JHH) are

particularly informative for determining the dihedral angles and, consequently, the ring pucker.

Based on studies of related furanosides, the following trends in ³JH1-H2 coupling constants are

expected for the anomers of L-xylofuranose:

α-L-xylofuranose (1,2-cis relationship): ³JH1-H2 is typically in the range of 3-5 Hz.

β-L-xylofuranose (1,2-trans relationship): ³JH1-H2 is generally smaller, in the range of 0-2

Hz.

The following table summarizes representative ¹H NMR data for a protected derivative, 1,2-O-

isopropylidene-α-L-xylofuranose, which provides an indication of the chemical shifts in a related

system.
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Parameter Value

¹H Chemical Shifts (δ, ppm)

H1 5.88 (d, J = 4.0 Hz)

H2 4.47 (d, J = 4.0 Hz)

H3 4.11 (d, J = 2.8 Hz)

H4 4.14-4.18 (m)

H5, H5' 3.71-3.83 (m)

¹³C Chemical Shifts (δ, ppm) Data not available in the provided search results

Coupling Constants (J, Hz)

³JH1-H2 4.0

³JH2-H3 2.8

Note: Data is for 1,2-O-isopropylidene-α-L-xylofuranose in CD₃OD.

X-ray Crystallographic Data
Direct crystallographic data for unprotected L-xylofuranose is not readily available. However,

the crystal structure of a protected derivative of its enantiomer, 1,2,3,5-di-O-methylene-α-D-

xylofuranose, reveals an envelope conformation for the furanose ring.[3] In this structure, the

C4 atom is out of the plane formed by the other four ring atoms. This provides a likely model for

the solid-state conformation of the L-xylofuranose ring.

Experimental Protocols
Synthesis of L-Xylofuranose Derivatives
A common strategy for the synthesis of furanosides involves the use of protecting groups to

control regioselectivity and stereoselectivity. An example is the synthesis of 1,2-O-

isopropylidene-α-L-xylofuranose from L-xylose.

Protocol: Synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose
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Reaction Setup: A suspension of L-(-)-xylose and anhydrous magnesium sulfate in acetone

is prepared at room temperature.

Acid Catalysis: Concentrated sulfuric acid is added to the suspension to catalyze the

formation of the di-O-isopropylidene derivative.

Reaction Monitoring: The reaction is stirred for approximately 12 hours, and the consumption

of L-xylose is monitored.

Workup: The reaction mixture is filtered, and the solid residue is washed with acetone. The

filtrate is neutralized with ammonium hydroxide solution to a pH of ~9.

Hydrolysis: The resulting crude bis-acetonide is suspended in water, and the pH is adjusted

to 2 with 1 N HCl to selectively hydrolyze the 3,5-O-isopropylidene group.

Neutralization and Extraction: The reaction is stirred for 12 hours, then neutralized with a

potassium phosphate solution. The product is extracted with ethyl acetate.

Purification: The organic layer is dried, concentrated, and the crude product is purified by

silica gel column chromatography to yield 1,2-O-isopropylidene-α-L-xylofuranose.[2]

NMR Spectroscopic Analysis
Protocol: Conformational Analysis of Furanosides by NMR

Sample Preparation: A solution of the furanoside is prepared in a suitable deuterated solvent

(e.g., D₂O, DMSO-d₆).

Data Acquisition: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR,

COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and

HMBC (Heteronuclear Multiple Bond Correlation).

Spectral Assignment: The acquired spectra are used to assign all proton and carbon

resonances.

Coupling Constant Extraction: The ¹H NMR spectrum is carefully analyzed to extract all

proton-proton coupling constants (JHH).
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Conformational Analysis: The magnitudes of the vicinal coupling constants (³JHH) are used

to determine the dihedral angles between adjacent protons, which in turn provides

information about the puckering of the furanose ring. This is often done by applying Karplus-

type equations or by comparing the experimental data with theoretical values calculated for

different ring conformations.

Metabolic and Biological Significance
While D-xylose metabolism is well-characterized, the metabolic fate of L-xylose is less

understood, particularly in mammals. In microorganisms, D-xylose is typically metabolized

through several pathways, including the oxido-reductase pathway and the isomerase pathway,

eventually entering the pentose phosphate pathway.[4] It is presumed that L-xylose, as the

enantiomer, would be metabolized by a parallel pathway, although the stereospecificity of the

involved enzymes would be critical.

In the context of drug development, L-xylose and its derivatives are of significant interest. They

serve as chiral precursors for the synthesis of a variety of biologically active molecules. For

instance, derivatives of L-xylose have been investigated as inhibitors of urinary glucose

reabsorption for potential use in diabetes treatment.[2] Furthermore, polyhydroxypyrrolidines

derived from L-xylose have demonstrated antitumor and anti-HIV properties.[2]

Visualizations

α-L-Xylofuranose

β-L-Xylofuranose

alpha

beta

Click to download full resolution via product page

Caption: 2D structures of α-L-xylofuranose and β-L-xylofuranose.
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Caption: Equilibrium between the open-chain and furanose forms of L-xylose.
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Caption: Simplified metabolic pathway of D-xylose (Oxido-reductase pathway).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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